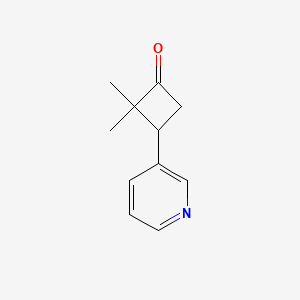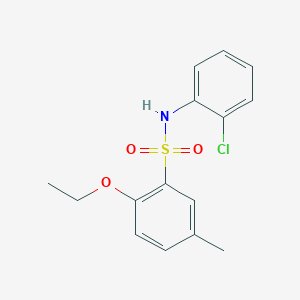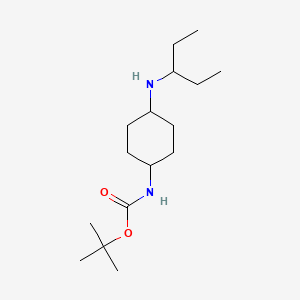
3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid” is a chemical compound . It is also known as 2,2-Bis(trifluoromethyl)acetic acid . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C12H10F3NO3 . The structure can be represented as OC(=O)C(C(F)(F)F)C(F)(F)F .Physical And Chemical Properties Analysis
The compound is a white crystalline powder . It has a melting point of 49°C to 53°C . The molecular weight is 273.21 .Scientific Research Applications
Safety Evaluation for Use in Food Contact Materials
A scientific opinion by EFSA on the safety evaluation of a related substance, 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt, indicates no safety concern for consumers if used under specific conditions in the polymerization of fluoropolymers. This research highlights the importance of assessing the safety of fluorinated compounds in applications close to human consumption (A. Andon et al., 2011).
Environmental Health Implications
Research on perfluorinated compounds, including ADONA, which is structurally similar to the target compound, focuses on quantifying the body burden of these substances in populations exposed to them through environmental factors. This study underlines the environmental persistence and potential health risks of fluorinated compounds, advocating for reduced exposure to such substances (H. Fromme et al., 2017).
Chemical Synthesis and Applications
Research into the synthesis and properties of fluorinated compounds includes the development of methods for creating derivatives and analyzing their chemical behavior. For instance, studies on the synthesis of furanyl- and triazolyl-containing α-CF3-α-hydroxy acids demonstrate the versatility of fluorinated compounds in organic synthesis and potential pharmaceutical applications (T. P. Vasilyeva & D. Vorobyeva, 2020).
Catalysis and Polymerization
Fluorinated compounds also play a crucial role in catalysis and polymerization, as illustrated by the use of scandium trifluoromethanesulfonate in acylation reactions. This research shows the efficiency of fluorinated catalysts in promoting complex organic reactions, highlighting their importance in industrial chemistry (K. Ishihara et al., 1996).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Future Directions
Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized in a review . This suggests that “3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid” and similar compounds could have potential applications in the development of new drugs.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHMQHQTCGJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-bromo-3-(4-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2833386.png)

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2833390.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2833392.png)



![4-(2-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833399.png)
![6-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833400.png)

![N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2833403.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2833404.png)
